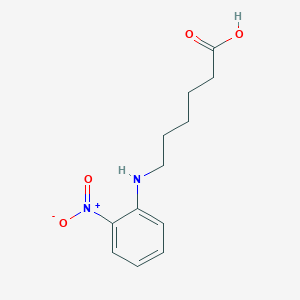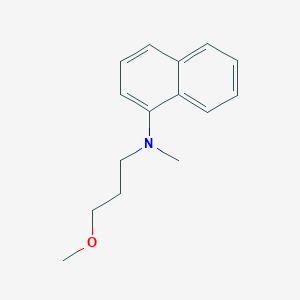![molecular formula C7H8N4S B14515741 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine CAS No. 62756-77-8](/img/structure/B14515741.png)
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of a broader class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine typically involves the annulation of the thiazine ring to a pyridine ring. One common method includes the reaction of hydrazine derivatives with pyridine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as electrochemical sensors and nonlinear optical materials .
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, altering their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure but differ in their specific ring fusion and substituents.
Thieno[2,3-d]pyrimidines: These compounds have a similar heterocyclic framework but include a sulfur atom in a different position.
Pyrido[2,3-b]pyrazines: These compounds are structurally related but contain a pyrazine ring instead of a thiazine ring.
Uniqueness
2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine is unique due to its specific arrangement of nitrogen and sulfur atoms within the heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
62756-77-8 |
|---|---|
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
3H-pyrido[2,3-b][1,4]thiazin-2-ylhydrazine |
InChI |
InChI=1S/C7H8N4S/c8-11-6-4-12-7-5(10-6)2-1-3-9-7/h1-3H,4,8H2,(H,10,11) |
Clave InChI |
ZBWNFQNDFBTMBJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NC2=C(S1)N=CC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)




![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)







